molecular formula C4H7NO5 B1584350 3-Hydroxyaspartic acid CAS No. 71653-06-0

3-Hydroxyaspartic acid

Cat. No.: B1584350
CAS No.: 71653-06-0
M. Wt: 149.10 g/mol
InChI Key: YYLQUHNPNCGKJQ-UHFFFAOYSA-N
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Safety and Hazards

When handling 3-Hydroxyaspartic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Hydroxy amino acids (HAAs) are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The hydroxylation of amino acids is linked to the catalysis of various biological enzymes . For the manufacture of HAAs, the high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis .

Biochemical Analysis

Biochemical Properties

3-Hydroxyaspartic acid plays a crucial role in biochemical reactions, particularly in the context of protein modification. It is often found in epidermal growth factor-like domains of proteins, such as Vitamin K-dependent coagulation plasma proteins, including protein C . The hydroxylation of aspartic acid to form this compound is catalyzed by specific hydroxylase enzymes. This modification can influence the protein’s function and interactions with other biomolecules. For instance, this compound is a part of the siderophore ornibactin, which is involved in iron transport in certain bacteria .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of enzymes and proteins involved in these pathways. For example, the presence of this compound in proteins can affect their binding affinity and interaction with other cellular components, thereby modulating signal transduction and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The hydroxyl group in this compound can form hydrogen bonds with other molecules, influencing the structure and function of proteins. This can lead to changes in gene expression and the activation or inhibition of various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have observed that prolonged exposure to this compound can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound can cause significant cellular damage and disrupt normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of metabolites. For example, it is part of the metabolic pathway that includes the conversion of aspartic acid to other important biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its localization and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often found in specific compartments or organelles, such as the endoplasmic reticulum or mitochondria. Targeting signals and post-translational modifications can direct this compound to these locations, where it can exert its biochemical effects .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyaspartic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of keto or aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Aspartic acid: The parent compound of 3-Hydroxyaspartic acid.

    Hydroxylysine: Another hydroxylated amino acid with similar properties.

    Hydroxyproline: A hydroxylated amino acid found in collagen.

Uniqueness

This compound is unique due to its specific hydroxylation at the third position, which imparts distinct chemical and biological properties. Its ability to form multiple stereoisomers adds to its versatility in various applications.

Properties

IUPAC Name

2-amino-3-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQUHNPNCGKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5
Source PubChem
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DSSTOX Substance ID

DTXSID20875575
Record name 3-hydroxy-aspartic acid
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Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9
Record name 3-Hydroxyaspartic acid
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Record name beta-Hydroxy-DL-aspartic acid
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Record name 3-hydroxy-DL-aspartic acid
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Record name Threo-3-hydroxy-DL-aspartic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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